molecular formula C10H16N4O B2975193 3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide CAS No. 695168-31-1

3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide

Cat. No.: B2975193
CAS No.: 695168-31-1
M. Wt: 208.265
InChI Key: APIHMUXUQGGBGB-UHFFFAOYSA-N
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Description

“3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, like “this compound”, often involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .

Scientific Research Applications

Potential Research Applications in Pharmacology

In pharmacology, compounds similar to "3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide" might be studied for their pharmacokinetic properties, therapeutic potentials, and biochemical interactions within biological systems. Research might focus on evaluating their efficacy as therapeutic agents for treating diseases, understanding their metabolism and elimination in humans, and investigating their potential side effects and interactions with other drugs.

Research on Drug Metabolism and Pharmacokinetics

Studies on drug metabolism and pharmacokinetics are crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted from the body. For example, research on the metabolism and excretion of cyclophosphamide and its enantiomers in patients with breast cancer revealed insights into the enantioselectivity and influence of various cytochrome P450 enzymes on the drug's kinetic disposition (Fernandes et al., 2011). Such studies highlight the importance of understanding the pharmacokinetics of chemical compounds for developing effective and safe medications.

Investigation of Specific Drug Interactions

Research also delves into specific drug interactions to optimize therapeutic outcomes and minimize adverse effects. For instance, the differential impairment of triazolam and zolpidem clearance by ritonavir underscores the impact of drug interactions on the pharmacokinetics of administered compounds (Greenblatt et al., 2000). Understanding such interactions is crucial for the safe and effective use of drugs in clinical practice.

Properties

IUPAC Name

3-cyclopentyl-N-(1H-1,2,4-triazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c15-9(13-10-11-7-12-14-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIHMUXUQGGBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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